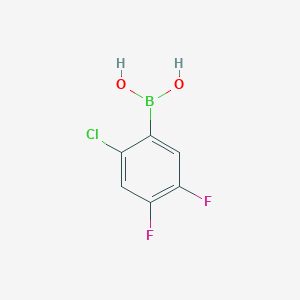

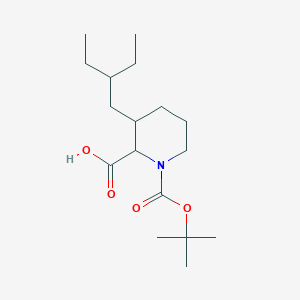

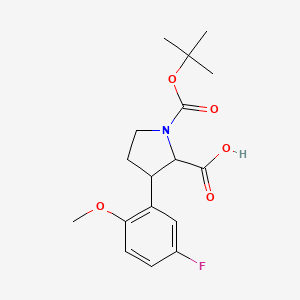

![molecular formula C12H10FNO2 B1469996 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1537477-90-9](/img/structure/B1469996.png)

1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Descripción general

Descripción

The compound “1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a pyrrole derivative. Pyrrole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrrole moiety .

Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid, is widely utilized in drug discovery due to its versatility and presence in biologically active compounds . The compound’s structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of potential drug molecules. Its non-planarity, a phenomenon called “pseudorotation,” increases three-dimensional coverage, which is crucial for binding to enantioselective proteins.

Biologically Active Compounds Synthesis

This compound serves as a precursor in synthesizing various biologically active molecules, including chemokine antagonists and inhibitors of cholinesterase and Aβ-aggregation . These activities are essential in developing treatments for conditions like Alzheimer’s disease and bacterial infections.

Cancer Research

Pyrrole derivatives, including those related to 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid, have shown promise in cancer research. They exhibit cytotoxic activity against cancer cell lines and can be used to develop novel anticancer agents . The compound’s ability to be modified into diverse analogs allows for targeted therapy development.

Gastrointestinal Therapeutics

Research has indicated that pyrrole derivatives can act as potent H+, K±ATPase inhibitors, offering a new avenue for developing gastric acid secretion inhibitors . These inhibitors could potentially offer more potent and longer-lasting effects than current proton pump inhibitors, providing relief for gastrointestinal disorders.

Antimicrobial Agents

The structural flexibility of pyrrole-based compounds makes them suitable for creating antimicrobial agents. Their ability to inhibit key enzymes in pathogens can lead to the development of new antibiotics and antifungal medications .

Neurological Disorders

The compound’s role in synthesizing pyrimidine derivatives, which act as cholinesterase inhibitors, highlights its potential application in treating neurological disorders . By inhibiting cholinesterase, these derivatives can ameliorate symptoms of diseases like myasthenia gravis and Alzheimer’s disease.

Direcciones Futuras

Given the pharmacological potential of pyrrole and its derivatives, future research could focus on the synthesis and biological activity of “1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid”. This could include exploring its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZLMYGFPMRTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)

![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)

![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)

![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)